Dexamethasone oxetanone

Vue d'ensemble

Description

Dexamethasone oxetanone is a derivative of the glucocorticoid-selective steroid dexamethasone. It is known for its significant antiprogestin activity and acts as an agonist for progesterone receptor A and B isoforms . This compound is utilized in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Dexamethasone oxetanone has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and receptor interactions.

Mécanisme D'action

Dexamethasone oxetanone exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and capillary permeability, suppresses neutrophil migration, and reduces the production of inflammatory mediators .

Similar Compounds:

Dexamethasone: A glucocorticoid used to treat various inflammatory and autoimmune conditions.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: this compound is unique due to its specific antiprogestin activity and its ability to act as an agonist for progesterone receptor A and B isoforms . This distinguishes it from other glucocorticoids, which may not have the same receptor specificity or activity profile.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Dexamethasone Oxetanone interacts with various enzymes, proteins, and other biomolecules. It exhibits significant quantities of agonist activity with transfected PR in CV-1 cells . It is also a substrate of CYP3A , an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it has been found to stimulate osteogenic differentiation of mesenchymal stem cells . Its effects can vary according to the type of cells, animal models, or patients .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the clearance of this compound exhibits time-dependence, modeled by a sigmoid Emax equation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered orally in single or multiple doses (8 mg/kg), and the plasma concentrations of this compound were assessed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a substrate of CYP3A , an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It also influences the metabolism of amino acids, pyrimidines, and nitrogen .

Méthodes De Préparation

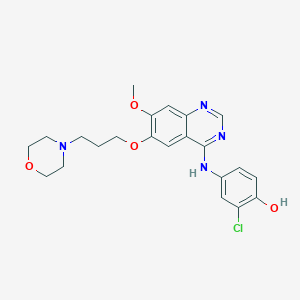

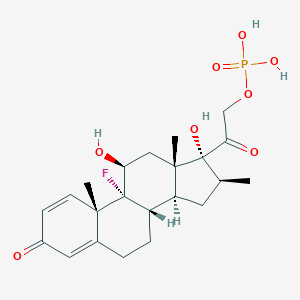

Synthetic Routes and Reaction Conditions: Dexamethasone oxetanone can be synthesized from dexamethasone 21-methanesulfonate. One of the synthetic routes involves the use of potassium tert-butylate in tetrahydrofuran at ambient temperature, yielding the desired product . Another method involves the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Dexamethasone oxetanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butylate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dexamethasone oxetanone can be achieved through a two-step process involving the conversion of Dexamethasone to Dexamethasone acetate followed by the formation of Dexamethasone oxetanone through a nucleophilic substitution reaction.", "Starting Materials": [ "Dexamethasone", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Ethyl chloroformate", "Triethylamine", "4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)", "Sodium hypochlorite", "Methanol", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dexamethasone is dissolved in acetic anhydride and pyridine mixture and stirred at room temperature for 24 hours to form Dexamethasone acetate.", "Step 2: A solution of Dexamethasone acetate in methanol is added to a mixture of ethyl chloroformate and triethylamine in ethyl acetate. The resulting mixture is stirred at room temperature for 2 hours to form the intermediate Dexamethasone chloroformate.", "Step 3: Sodium bicarbonate is added to the reaction mixture to neutralize the excess ethyl chloroformate.", "Step 4: TEMPO is added to the reaction mixture as a catalyst, and the mixture is stirred at room temperature for 24 hours to form Dexamethasone oxetanone.", "Step 5: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with sodium chloride solution and dried over anhydrous sodium sulfate.", "Step 6: The solvent is evaporated under reduced pressure to obtain the crude product, which is purified by column chromatography to yield pure Dexamethasone oxetanone." ] } | |

Numéro CAS |

4089-36-5 |

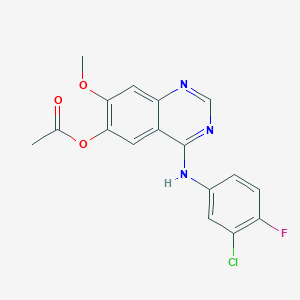

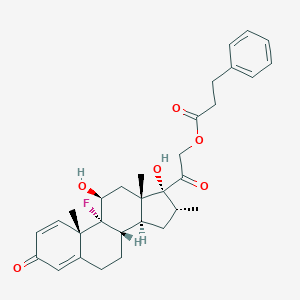

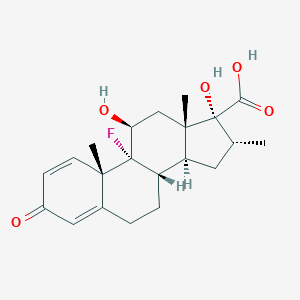

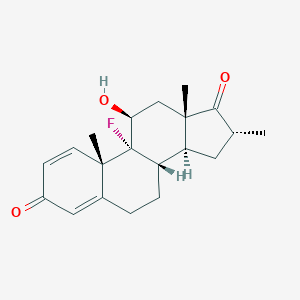

Formule moléculaire |

C22H27FO4 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(8S,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21?,22?/m1/s1 |

Clé InChI |

PLIOZIVVVLFDAA-CTCDMPKSSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(C15C(=O)CO5)C)O)F)C |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(17R)-9-Fluoro-11β-hydroxy-16α-methylspiro[androsta-1,4-diene-17,2′-oxetane]-3,3′-dione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dexamethasone Oxetanone differ from the glucocorticoid Dexamethasone in terms of its activity, and what is the underlying mechanism for this difference?

A1: While Dexamethasone acts as a potent agonist of the glucocorticoid receptor (GR), this compound functions as a potent antagonist [, ]. This difference arises from the incorporation of the oxetanone group into the Dexamethasone structure []. Although both compounds exhibit similar binding affinities for the GR, this compound displays faster association and dissociation kinetics compared to Dexamethasone []. This altered binding behavior likely contributes to its antagonistic properties by influencing the conformational changes and downstream signaling events mediated by the GR.

Q2: Do structural modifications of glucocorticoids always result in antagonistic activity?

A2: No, simply incorporating a single functional group known to confer antiglucocorticoid activity, such as the oxetanone or the alkylating C-21 mesylate group, does not guarantee antagonistic behavior []. The study demonstrated that while Dexamethasone and Cortisol derivatives with these modifications exhibited primarily antagonistic activity, Deacylcortivazol derivatives remained full agonists despite these modifications []. This suggests that the expression of agonist versus antagonist activity is a complex interplay of multiple structural determinants within the steroid molecule, extending beyond a single functional group or region.

Q3: How does this compound compare to other antiprogestins in terms of its activity and potential as a selective progesterone receptor modulator (SPRM)?

A3: this compound, alongside Dexamethasone-mesylate (Dex-Mes), displays significant partial agonist activity with both A and B isoforms of the progesterone receptor (PR) across different progesterone-responsive elements and cell lines []. This contrasts with another partial antiprogestin, RTI-020, which shows limited activity under similar conditions []. This broader activity profile of this compound, coupled with its sensitivity to cellular variations in PR and coregulator concentrations, marks its potential as a novel SPRM for further investigation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.